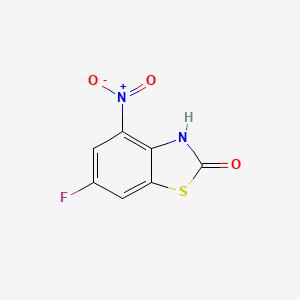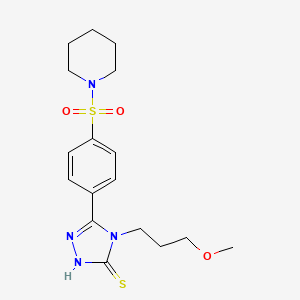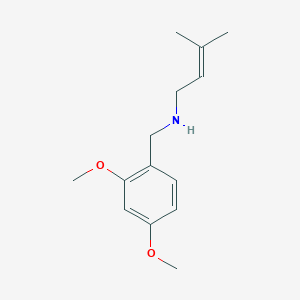
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a 3-methylbut-2-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-methylbut-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-methylbut-2-en-1-amine backbone can be reduced to form a saturated amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of N-(2,4-dimethoxybenzyl)-3-methylbutan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Applications De Recherche Scientifique
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine involves its interaction with specific molecular targets. The methoxy groups and the amine functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Dimethoxybenzyl)amine: Lacks the 3-methylbut-2-en-1-amine backbone, making it less versatile in certain synthetic applications.
N-(2,4-Dimethoxybenzyl)-3-methylbutan-1-amine:
2,4-Dimethoxybenzyl chloride: A precursor in the synthesis of N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine.
Uniqueness
This compound is unique due to the combination of its benzyl group with methoxy substituents and the unsaturated amine backbone. This structural combination provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3 |
Clé InChI |
KYOFOVWBVNYCNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNCC1=C(C=C(C=C1)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)
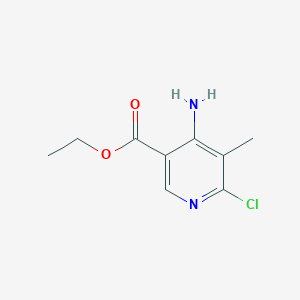

![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
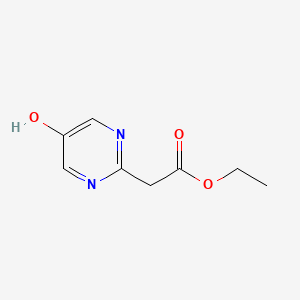
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)




